molecular formula C9H13NO B2816420 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1566161-52-1

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2816420
CAS No.: 1566161-52-1
M. Wt: 151.209
InChI Key: WUXROESQZPLWLY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a bicyclic structure, which includes a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a Grignard reagent to introduce the hydroxymethyl group, followed by a cyanation reaction to form the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile.

    Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXROESQZPLWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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